molecular formula C11H12FN B8408408 4-Isopropyl-5-fluoroindole

4-Isopropyl-5-fluoroindole

Cat. No.: B8408408
M. Wt: 177.22 g/mol
InChI Key: BLNPPAXZVRGTJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Isopropyl-5-fluoroindole is a fluorinated indole derivative characterized by an isopropyl substituent at the 4-position and a fluorine atom at the 5-position of the indole scaffold. Indole derivatives are widely studied in medicinal and synthetic chemistry due to their diverse biological activities and utility as intermediates.

Properties

Molecular Formula

C11H12FN

Molecular Weight

177.22 g/mol

IUPAC Name

5-fluoro-4-propan-2-yl-1H-indole

InChI

InChI=1S/C11H12FN/c1-7(2)11-8-5-6-13-10(8)4-3-9(11)12/h3-7,13H,1-2H3

InChI Key

BLNPPAXZVRGTJI-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=CC2=C1C=CN2)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-isopropyl-5-fluoroindole to structurally related 5-fluoroindole derivatives, focusing on substituent effects, synthetic methodologies, and physicochemical properties.

Structural and Functional Group Variations

  • This compound: Features a non-polar isopropyl group (C11H12FN) at the 4-position, contributing to lipophilicity and steric hindrance.
  • Compound 3 (N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide) : Contains a polar carboxamide linkage and a benzoylphenyl group at the 2-position (C22H15FN2O2), introducing hydrogen-bonding capacity and aromatic π-π interactions .
  • Compound 4 (5-Fluoro-N-[2-(4-methylbenzoyl)phenyl]-1H-indole-2-carboxamide) : Substituted with a methylbenzoylphenyl group (C23H17FN2O2), enhancing hydrophobicity compared to Compound 3 .

Physicochemical Properties

Key differences in melting points, yields, and chromatographic behavior highlight substituent effects:

Compound Molecular Formula Melting Point (°C) Yield (%) Rf Value (Eluent)
This compound C11H12FN Data unavailable - -
Compound 3 C22H15FN2O2 249–250 37.5 0.67 (CHCl3/MeOH, 94:6)
Compound 4 C23H17FN2O2 233–234 10 0.77 (CHCl3/MeOH, 94:6)
  • Melting Points : Aromatic carboxamide derivatives (Compounds 3 and 4) exhibit higher melting points (233–250°C) due to intermolecular hydrogen bonding and crystalline packing, whereas this compound (alkyl-substituted) likely has a lower melting point owing to reduced polarity.
  • Chromatographic Behavior : Higher Rf values for Compound 4 (0.77) vs. Compound 3 (0.67) suggest increased lipophilicity from the methylbenzoyl group, aligning with the hydrophobic isopropyl group’s expected behavior in this compound.

Spectroscopic Trends

  • ¹H-NMR : The indole H-1 proton resonates at ~9.25–9.40 ppm in carboxamide derivatives (Compounds 3 and 4), deshielded by the electron-withdrawing carboxamide group. In this compound, this proton is expected upfield (~8.5–9.0 ppm) due to the electron-donating isopropyl group .
  • ¹³C-NMR : Carbonyl carbons in Compounds 3 and 4 appear at ~157–199 ppm, absent in this compound. The fluorine atom at C5 induces deshielding of adjacent carbons in all analogs.

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